4-(2,4-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
“4-(2,4-Dimethoxybenzoyl)-2-methylpyridine” is a complex organic compound. The 2,4-dimethoxybenzoyl component suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with two methoxy groups (CH3O-) attached at the 2nd and 4th positions . The 2-methylpyridine component indicates a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methyl group (CH3) attached at the 2nd position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, 2,4-dimethoxybenzoyl chloride may be used as a starting reagent in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring attached to a carbonyl group, with two methoxy groups attached at the 2nd and 4th positions of the benzene ring, and a 2-methylpyridine group attached at the 4th position .
Scientific Research Applications
Crystal Structure and Molecular Interaction
1. Molecular Structure and Hydrogen Bonding
The compounds 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, related to 4-(2,4-Dimethoxybenzoyl)-2-methylpyridine, exhibit nearly planar structures. The methyl and/or carboxylic acid groups are influenced by steric interactions. Notably, 2,5-Dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond, signifying intricate molecular interactions (Barich, Powell, Munson & Zell, 2004).
2. Supramolecular Association and Crystal Structures
The organic salts involving 2-amino-4-methylpyridinium and various benzoates demonstrate intriguing supramolecular associations. These salts form specific hydrogen-bonded supramolecular architectures, showcasing the potential for constructing complex molecular structures (Khalib, Thanigaimani, Arshad & Razak, 2014).
3. Pharmaceutical Salts and Molecular Packing
Similar compounds like pyridoxine combined with hydroxybenzoic acids result in pharmaceutical salts with complex hydrogen-bonding networks. This emphasizes the potential for creating structured molecular arrangements, which is critical in pharmaceutical applications (Cvetkovski, Ferretti & Bertolasi, 2017).
Chemical Synthesis and Reaction Mechanism
4. Chemical Synthesis of Derivatives
2,4-Dimethoxybenezoyl chloride, a derivative, can be synthesized through specific chlorination and methylation processes, showing the compound's versatility in chemical synthesis (You-zhi, 2007).
5. Creation of Ternary Multicomponent Crystals
The creation of ternary multicomponent crystals through charge-transfer interactions and hydrogen-bonding demonstrates the compound's potential in forming complex crystalline structures (Seaton, Blagden, Munshi & Scowen, 2013).
Safety and Hazards
While specific safety and hazard information for “4-(2,4-Dimethoxybenzoyl)-2-methylpyridine” was not found, it’s important to handle all chemicals with appropriate safety precautions. For example, 2,4-dimethoxybenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-5-4-12(18-2)9-14(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIWUIXGQANDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221046 | |
Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-52-1 | |
Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.